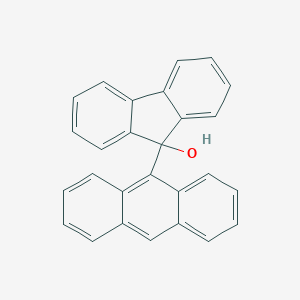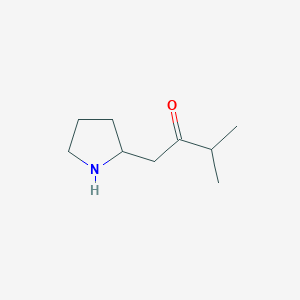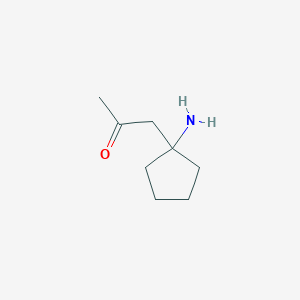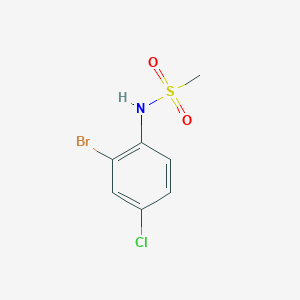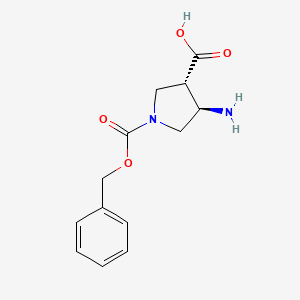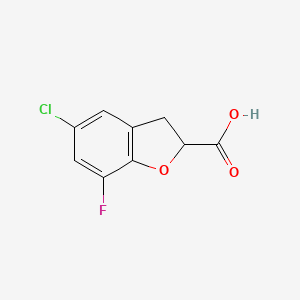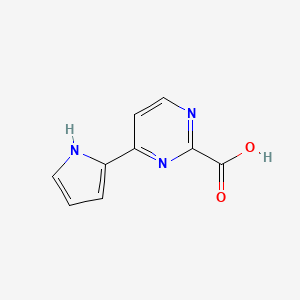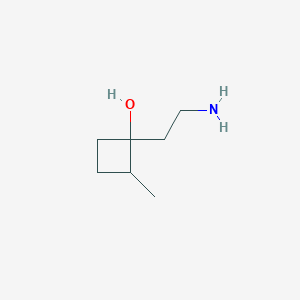
1-(2-Aminoethyl)-2-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-methylcyclobutan-1-ol is an organic compound with a cyclobutane ring substituted with a methyl group and a hydroxyl group, along with an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene or a dihalide.
Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using a methylating agent like methyl iodide.
Addition of the Hydroxyl Group: The hydroxyl group can be added through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction using ethylenediamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of 1-(2-Aminoethyl)-2-methylcyclobutanone.
Reduction: Formation of 1-(2-Aminoethyl)-2-methylcyclobutanamine.
Substitution: Formation of 1-(2-Aminoethyl)-2-methylcyclobutyl chloride.
Scientific Research Applications
1-(2-Aminoethyl)-2-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
1-(2-Aminoethyl)cyclobutan-1-ol: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Methylcyclobutan-1-ol: Lacks the aminoethyl side chain, affecting its biological activity and applications.
1-(2-Hydroxyethyl)-2-methylcyclobutan-1-ol: Has a hydroxyl group instead of an amino group, leading to different chemical behavior.
Uniqueness: 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol is unique due to the combination of its cyclobutane ring, methyl group, hydroxyl group, and aminoethyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(6,9)4-5-8/h6,9H,2-5,8H2,1H3 |
InChI Key |
GGUXSUGSNTVHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)

![Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-](/img/structure/B13153238.png)
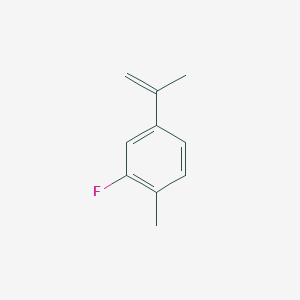
![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)
